1-Acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine

Descripción general

Descripción

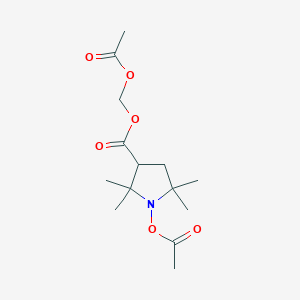

1-Acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine is a chemical compound with the molecular formula C14H23NO6 and a molecular weight of 301.34 g/mol . It is an acyl-protected hydroxylamine used primarily as a spin label generator for electron paramagnetic resonance (EPR) brain imaging .

Métodos De Preparación

The synthesis of 1-Acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine involves several steps. The compound is typically prepared through acylation reactions where hydroxylamine derivatives are protected with acyl groups. The specific synthetic routes and reaction conditions are proprietary and often vary depending on the desired purity and yield . Industrial production methods are not widely documented, but they likely involve similar acylation processes on a larger scale.

Análisis De Reacciones Químicas

1-Acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Substitution: The acyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

EPR Imaging Agents

Overview:

DACPy has been synthesized as part of a series of acyl-protected hydroxylamines aimed at enhancing EPR imaging techniques. These compounds are designed to penetrate the blood-brain barrier effectively, which is crucial for brain imaging applications.

Mechanism:

Once administered, DACPy is converted into ionic, water-soluble radicals by esterases and oxidants present in the brain. This transformation allows for prolonged detection and imaging within the central nervous system (CNS) .

Case Study:

In a study assessing various derivatives for EPR imaging capabilities, DACPy was evaluated alongside other compounds like AMCPe and AMCPy. The results indicated that while AMCPy showed significant potential as an EPR agent, DACPy also demonstrated promising biodistribution patterns within the CNS, albeit with less efficacy compared to AMCPy .

Overview:

The structural characteristics of DACPy suggest potential applications in medicinal chemistry, particularly in the development of new therapeutic agents targeting neurological disorders.

Research Insights:

The ability of DACPy to penetrate the blood-brain barrier opens avenues for its use in drug formulations aimed at treating conditions such as Alzheimer's disease or Parkinson's disease. The conversion of DACPy into active forms within the CNS can be exploited for targeted therapies.

Mecanismo De Acción

The mechanism of action of 1-Acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine involves its role as a spin label. When used in EPR spectroscopy, the compound interacts with unpaired electrons in the sample, allowing researchers to study the electronic environment and molecular dynamics.

Comparación Con Compuestos Similares

Similar compounds to 1-Acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine include other acyl-protected hydroxylamines and spin labels used in EPR spectroscopy. Some examples are:

1-Acetoxy-2,2,5,5-tetramethylpyrrolidine: A simpler analog without the acetoxymethoxycarbonyl group.

3-(Acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine: Lacks the acetoxy group at position 1.

2,2,5,5-Tetramethylpyrrolidine-N-oxyl (TEMPO): A widely used spin label with a different structure but similar applications.

The uniqueness of this compound lies in its dual acyl protection, which enhances its stability and reactivity in specific applications.

Actividad Biológica

1-Acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine (CAS Number: 439858-40-9) is a synthetic compound with notable applications in biological research, particularly in the field of electron paramagnetic resonance (EPR) imaging. This compound is characterized by its unique molecular structure, which includes multiple acetoxy groups and a pyrrolidine ring.

- Molecular Formula : C₁₃H₁₉N₁O₅

- Molecular Weight : 273.29 g/mol

- Structure : The compound features a pyrrolidine backbone with acetoxy and methoxycarbonyl substituents.

This compound acts primarily as a spin label generator. Its structure allows it to be utilized in EPR studies to investigate biological systems non-invasively. The acyl-protected hydroxylamines derived from this compound have been shown to enhance the sensitivity of EPR measurements in vivo, making them valuable for studying metabolic processes and the dynamics of biological membranes .

EPR Imaging Applications

The use of this compound in EPR imaging has been explored in various studies:

- Study on Brain Imaging : Research has demonstrated that derivatives of this compound can serve as effective probes for EPR imaging of the brain. These studies highlight the compound's ability to provide crucial data on blood flow and oxygenation levels in brain tissues .

- Pharmacokinetic Studies : A pharmacokinetic study indicated that the compound could be used for real-time tracking of biological processes due to its favorable properties as an EPR probe. The study emphasized its potential for monitoring drug delivery and metabolic changes in live subjects .

Case Studies

- EPR Study in Tumor Microenvironments : A study utilized this compound to assess oxygen levels within tumor microenvironments. The results indicated that variations in oxygenation could be effectively monitored using EPR techniques, providing insights into tumor biology and treatment responses.

- Metabolic Tracking in Animal Models : In vivo experiments involving animal models demonstrated that the compound could track metabolic changes associated with various physiological states, such as hypoxia and hyperoxia conditions. This capability is critical for understanding disease mechanisms and therapeutic interventions.

Summary of Findings

Propiedades

IUPAC Name |

acetyloxymethyl 1-acetyloxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO6/c1-9(16)19-8-20-12(18)11-7-13(3,4)15(14(11,5)6)21-10(2)17/h11H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXPRPIQBHMWSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)C1CC(N(C1(C)C)OC(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404410 | |

| Record name | DACPy | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439858-40-9 | |

| Record name | DACPy | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.